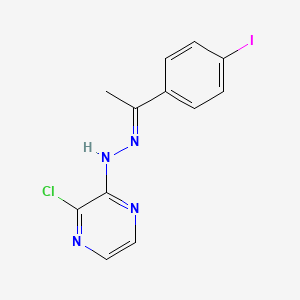
1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone, also known as CPTH, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic applications. CPTH is a hydrazone derivative that is structurally similar to the natural compound curcumin, which is found in turmeric and has been extensively studied for its anti-inflammatory and anti-cancer properties.
Wirkmechanismus
1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone exerts its effects through a variety of mechanisms, including the inhibition of histone acetyltransferases, the modulation of the NF-κB signaling pathway, and the induction of apoptosis in cancer cells. 1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of reactive oxygen species.
Biochemical and Physiological Effects:
1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell proliferation and migration, the reduction of inflammation, and the protection of neurons from oxidative stress. 1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone has several advantages for use in laboratory experiments, including its high solubility in aqueous solutions, its stability under physiological conditions, and its ability to penetrate cell membranes. However, one limitation of 1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone is its relatively low potency compared to other anti-cancer agents, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone, including the development of more potent derivatives, the investigation of its effects on other signaling pathways and cellular processes, and the exploration of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully elucidate the mechanisms underlying the effects of 1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone and to optimize its use in clinical applications.
Synthesemethoden
1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone can be synthesized using a multi-step process involving the reaction of 4-iodoacetophenone with hydrazine hydrate, followed by the addition of 3-chloro-2-pyrazinecarboxylic acid and subsequent cyclization. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone has been shown to have a variety of potential therapeutic applications, including as an anti-cancer agent, an anti-inflammatory agent, and a neuroprotective agent. Studies have also shown that 1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone can inhibit the activity of histone acetyltransferases, which are enzymes involved in gene expression regulation, making it a potential candidate for epigenetic therapy.
Eigenschaften
IUPAC Name |
3-chloro-N-[(E)-1-(4-iodophenyl)ethylideneamino]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClIN4/c1-8(9-2-4-10(14)5-3-9)17-18-12-11(13)15-6-7-16-12/h2-7H,1H3,(H,16,18)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVREJRWGORGHV-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=CN=C1Cl)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC=CN=C1Cl)/C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClIN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

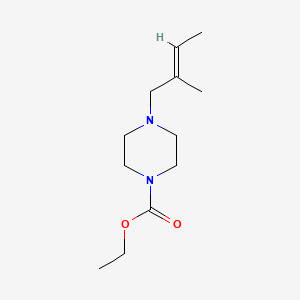
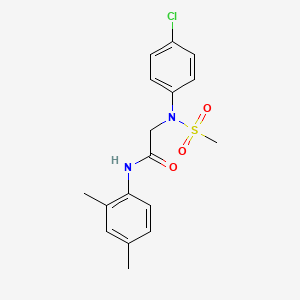
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5832190.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5832195.png)


![N-(3-chlorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea](/img/structure/B5832218.png)
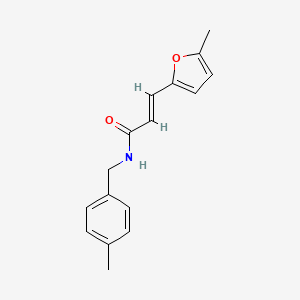
![2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde N-allylthiosemicarbazone](/img/structure/B5832238.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5832241.png)
![3-methyl-4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B5832261.png)
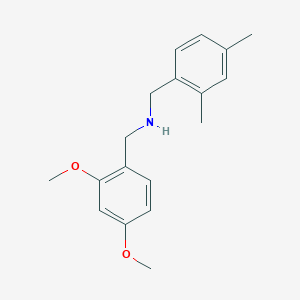
![1-[(pentamethylphenyl)sulfonyl]-N'-(3-phenyl-2-propen-1-ylidene)-4-piperidinecarbohydrazide](/img/structure/B5832283.png)
